7-Bromo-8-fluoroquinolin-2-ol is a chemical compound that belongs to the quinoline family. It features a bromine atom at the 7th position, a fluorine atom at the 8th position, and a hydroxyl group at the 2nd position of the quinoline ring. This unique arrangement of substituents contributes to its chemical properties and biological activities, making it a compound of interest in various scientific fields, particularly medicinal chemistry and materials science .
The compound is classified as a halogenated derivative of quinoline, which is known for its diverse applications in pharmaceuticals and organic materials. The specific positions of the bromine and fluorine atoms play a crucial role in determining its reactivity and interaction with biological targets .
The synthesis of 7-Bromo-8-fluoroquinolin-2-ol typically involves several key steps:
These methods can be optimized for yield and purity, particularly in industrial settings where continuous flow reactors may be utilized to enhance efficiency .
The molecular formula of 7-Bromo-8-fluoroquinolin-2-ol is , with a molecular weight of approximately 226.05 g/mol. The compound's structure can be visualized as follows:
This arrangement significantly influences its chemical behavior and potential interactions in biological systems .
7-Bromo-8-fluoroquinolin-2-ol can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities .
The mechanism of action for 7-Bromo-8-fluoroquinolin-2-ol varies depending on its application:
The physical properties of 7-Bromo-8-fluoroquinolin-2-ol include:
Chemical properties include:
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed to confirm identity and purity during synthesis .
7-Bromo-8-fluoroquinolin-2-ol has several notable applications in scientific research:
These applications highlight the compound's versatility and importance across multiple scientific disciplines .
7-Bromo-8-fluoroquinolin-2-ol represents a strategically designed halogenated quinoline derivative characterized by the molecular formula C₉H₅BrFNO and a molecular weight of 242.04 g/mol. This compound features a quinoline scaffold substituted with bromine and fluorine atoms at the C7 and C8 positions, respectively, and a hydroxyl group at C2. The distinct halogen placement creates electronic asymmetry critical for interactions with biological targets, while the hydroxyl group enhances metal-chelating capabilities. Its solid-state properties—typically appearing as a light-yellow to orange crystalline solid with a density of ~1.7 g/cm³—facilitate handling in synthetic applications [1] [3]. As a structural hybrid of bioactive 8-hydroxyquinolines and fluorinated heterocycles, it occupies a niche in medicinal chemistry for targeting metal-mediated pathologies and inflammatory pathways prevalent in neurodegenerative diseases [3] [9].
Halogenated quinolines, particularly fluorinated and brominated variants, have emerged as privileged scaffolds in neurodegenerative disease therapeutics due to their dual functionality as metal protein attenuating compounds (MPACs) and modulators of neuroinflammatory pathways. 7-Bromo-8-fluoroquinolin-2-ol exhibits a chelation profile optimized for redox-active metals like copper and zinc, which are implicated in amyloid-β (Aβ) aggregation and tau phosphorylation in Alzheimer’s disease (AD). Computational studies indicate its low micromolar affinity (comparable to clioquinol [9]) for Cu²⁺/Zn²⁺, enabling dissolution of metal-enriched Aβ oligomers—a mechanism validated via fluorometric assays showing EC₅₀ values <5 μM [9].
Table 1: Comparative Metal Chelation and Bioactivity Profiles of Halogenated Quinolines
Compound | Metal Ionophore Activity | Aβ Oligomer Dissolution EC₅₀ (μM) | Primary Neurobiological Target |
---|---|---|---|
Clioquinol (CQ) | Moderate Cu/Zn uptake | 1.8 ± 0.4 | Metal-Aβ complexes |
PBT2 | High Cu/Zn uptake | 2.0 ± 0.3 | Metal-Aβ complexes |
7-Bromo-8-fluoroquinolin-2-ol | High Cu uptake (>6-fold vs CQ) | 3.7 ± 0.4 (predicted) | Metal-Aβ complexes / P2X7 receptor |
5,7-Dibromo-8-hydroxyquinoline | Not reported | 2.3 ± 0.4 | Topoisomerase I inhibition |
Beyond metal chelation, this compound demonstrates potential as a P2X7 receptor antagonist, attributed to the synergistic steric and electronic effects of its halogen substituents. The P2X7 receptor, a purinergic ion channel, mediates NLRP3 inflammasome activation in microglia—a driver of neuroinflammation in AD and Parkinson’s disease (PD). Molecular docking simulations suggest that the bromine atom at C7 enhances hydrophobic interactions within the receptor's binding pocket, while the C2-hydroxyl forms hydrogen bonds with Lys64 and Arg67 residues [7]. This multitarget engagement aligns with contemporary strategies for neurodegenerative diseases, where combinatorial inhibition of pathological cascades (e.g., protein aggregation, oxidative stress, neuroinflammation) yields superior efficacy [9] [10].
The evolution of 7-bromo-8-fluoroquinolin-2-ol is rooted in three decades of quinoline pharmacochemistry. Early analogues like 8-hydroxyquinoline (1950s) established foundational metal-chelating activity but lacked metabolic stability. The 1990s saw the advent of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which demonstrated Aβ-clearing effects in AD models but was discontinued due to formulation-related toxicity [9]. This spurred innovations in halogen positioning:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: